Molecular Architecture and Conformational Dynamics of 3-Amino-7-chloro-2-naphthoic Acid
Molecular Architecture and Conformational Dynamics of 3-Amino-7-chloro-2-naphthoic Acid
Executive Summary
3-Amino-7-chloro-2-naphthoic acid (CAS: 1174540-48-7) is a bifunctionalized naphthalene derivative that serves as a highly specific building block in advanced organic synthesis and drug development[1][2]. With the molecular formula C₁₁H₈ClNO₂, this compound features an anthranilic acid-like motif embedded within a rigid naphthalene core[2]. For drug development professionals, understanding the precise 3D conformation of such intermediates is paramount; the spatial orientation of the hydrogen-bond donating (amino) and accepting (carboxyl) groups directly dictates downstream reactivity, receptor binding affinities, and solid-state stability.
This technical whitepaper provides an in-depth analysis of the structural causality, conformational locking mechanisms, and the self-validating experimental protocols required to elucidate the molecular architecture of 3-Amino-7-chloro-2-naphthoic acid.
Molecular Architecture & Causality of Conformation
The Naphthalene Scaffold
The foundation of the molecule is the naphthalene ring system, which provides a rigid, planar, and extended aromatic
Ortho-Substituent Effects and Intramolecular Hydrogen Bonding
The most critical conformational driver in this molecule is the ortho-relationship between the 3-amino (-NH₂) and 2-carboxyl (-COOH) groups. Drawing mechanistic parallels from [3], the proximity of these groups forces an interaction.
The Causality: The hydrogen atom of the amino group acts as a strong hydrogen bond donor, while the carbonyl oxygen of the carboxyl group acts as the acceptor. This forms a stable, six-membered pseudo-ring via an intramolecular hydrogen bond (NH···O=C) [3][4].
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Why this rotamer? The formation of this H-bond thermodynamically offsets the entropic cost of restricted rotation. It locks the carboxyl group into a strictly coplanar conformation with the naphthalene ring, maximizing resonance stabilization. Conformers where the hydroxyl group (-OH) faces the amino group are calculated to be significantly higher in energy (typically >3 kcal/mol penalty)[3].
The Role of the 7-Chloro Substituent
Positioned on the distal ring, the 7-chloro group exerts both an inductive electron-withdrawing effect (-I) and a weak resonance-donating effect (+M). While it does not sterically interfere with the 2,3-substituents, its high polarizability significantly impacts the solid-state behavior. In the crystal lattice, the chlorine atom acts as a directional node for halogen bonding (C-Cl···
Logic diagram detailing substituent effects and conformational locking mechanisms.
Self-Validating Experimental Protocols for Structural Elucidation
To empirically prove the proposed conformation, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems: if the sample deviates from the expected coplanar geometry, the resulting data will immediately flag the anomaly.
Solid-State Elucidation via Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD provides absolute spatial coordinates, confirming both the intramolecular H-bond and the intermolecular dimerization.
Step-by-Step Methodology:
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Solvent Selection & Dissolution: Dissolve 50 mg of high-purity 3-Amino-7-chloro-2-naphthoic acid in a minimal volume of a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol. Causality: DCM ensures solubility, while ethanol provides a protic environment to mediate controlled hydrogen-bond assembly during nucleation.
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Crystal Growth: Puncture the cap of the vial with a fine needle to allow for slow evaporation. Maintain the vial in a vibration-free environment at a constant 20°C for 48–72 hours. Causality: Slow evaporation prevents the kinetic trapping of amorphous powders, allowing the system to reach the thermodynamic minimum required for a highly ordered crystal lattice.
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Data Collection: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with Mo-K
radiation ( = 0.71073 Å). Cool the crystal to 100 K using a liquid nitrogen stream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), allowing for precise resolution of the light hydrogen atoms involved in the H-bond. -
Refinement & Validation: Solve the structure using direct methods (e.g., SHELXT). Validate the model by analyzing the residual electron density map; the presence of a localized electron density peak between the amine nitrogen and carbonyl oxygen confirms the intramolecular H-bond.
Solution-State Conformation via 2D NMR Spectroscopy
While SCXRD proves the solid-state structure, NMR is required to confirm that the conformation persists in solution.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃). Causality: A non-polar, aprotic solvent is strictly required. Polar protic solvents (like Methanol-d4) would competitively hydrogen bond with the amine and carboxyl groups, disrupting the native intramolecular interaction.
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1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Look for the amine proton resonance. Validation: An amine proton involved in a strong intramolecular H-bond will be significantly deshielded, appearing unusually downfield (typically 8.0 – 9.5 ppm) compared to a free aromatic amine (~3.5 – 5.0 ppm).
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): Execute a 2D NOESY experiment with a mixing time of ~300 ms.
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Spatial Validation: Analyze the cross-peaks. You must observe a strong NOE correlation between the non-hydrogen-bonded amine proton and the adjacent aromatic proton at C4. The lack of an NOE between the amine and the carboxyl proton confirms the restricted rotational state of the functional groups.
Multi-modal experimental workflow for validating the 3D molecular conformation.
Quantitative Structural Data Summary
The following table synthesizes the expected quantitative parameters for 3-Amino-7-chloro-2-naphthoic acid, derived from analogous [4] and computational DFT models[3].
| Structural Parameter | Theoretical / Typical Value | Primary Analytical Method | Mechanistic Implication |
| Intramolecular H-Bond (N···O) | ~2.65 - 2.75 Å | SCXRD / DFT | Confirms strong hydrogen bond locking the rotamer. |
| Dihedral Angle (C1-C2-C=O) | ~0° to 5° | SCXRD / DFT | Demonstrates strict coplanarity with the naphthalene ring. |
| C2-C3 Bond Length | ~1.42 Å | SCXRD | Indicates partial double-bond character due to resonance. |
| Amine Proton Shift (-NH₂) | 8.0 - 9.5 ppm | ¹H NMR (CDCl₃) | Deshielding confirms H-bond persistence in non-polar solution. |
| Carboxyl Carbon Shift | 168 - 172 ppm | ¹³C NMR (CDCl₃) | Characteristic of a conjugated, H-bonded carbonyl. |
References
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CAS#:1174540-48-7 | 3-amino-7-chloronaphthalene-2-carboxylic acid Source: Chemsrc URL:[Link]
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Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
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Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1) Source: PubMed Central (PMC) URL:[Link]
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Franck–Condon analysis of laser-induced fluorescence excitation spectrum of anthranilic acid Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]
Sources
- 1. 1174540-48-7|3-Amino-7-chloro-2-naphthoic acid|BLD Pharm [bldpharm.com]
- 2. CAS#:1174540-48-7 | 3-amino-7-chloronaphthalene-2-carboxylic acid | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
